molecular formula C16H14N4O B8278107 N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide

N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B8278107
M. Wt: 278.31 g/mol
InChI Key: QGPKBNGRZMRBBR-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14N4O/c17-12-8-4-5-9-13(12)18-16(21)15-10-14(19-20-15)11-6-2-1-3-7-11/h1-10H,17H2,(H,18,21)(H,19,20)

InChI Key

QGPKBNGRZMRBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3N

Origin of Product

United States

Synthesis routes and methods

Procedure details

EDCI (288 mg, 1.5 mmol) was added to a solution of 1,2-diaminobenzene (0.141 g, 1.31 mmol), 3-phenyl-1H-pyrazole-5-carboxylic acid (188 mg, 1.0 mmol) and HOBT (203 mg, 1.5 mmol) in anhydrous DMF (5 mL). The reaction was stirred under nitrogen at room temperature. After twelve hours the reaction was concentrated in vacuo and precipitated from methanol with a small amount of water. The solid was collected by vacuum filtration and further purified on reverse phase HPLC using water-acetonitrile gradient (0.1% TFA) to provide the corresponding amide (60 mg, 38% yield).
Name
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
0.141 g
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
38%

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